(2R)-2-(2,5-dimethylphenyl)propan-1-amine
Description
Significance of Chiral Amines in Contemporary Organic Chemistry Research
Chiral amines are indispensable building blocks and intermediates in organic synthesis. Their prevalence is particularly notable in bioactive molecules; it is estimated that approximately 40% of active pharmaceutical ingredients (APIs) and 20% of agrochemicals contain a chiral amine structure. wiley.com The specific three-dimensional arrangement (stereochemistry) of these amine-containing molecules is often critical to their biological function. One enantiomer of a drug may produce the desired therapeutic effect, while the other could be inactive or even toxic. mdpi.com
Beyond their role as components of final products, chiral amines are widely employed as resolving agents for the separation of racemic mixtures and as crucial ligands or catalysts in asymmetric synthesis, enabling the selective production of a desired enantiomer. researchgate.net The immense demand for enantiomerically pure amines has fueled the development of a vast array of synthetic methodologies aimed at their efficient and selective preparation. yale.edu
The Role of Propylamines with Aryl Substituents in Asymmetric Synthesis
The structural motif of a propylamine (B44156) with an aryl substituent, such as the 1-arylpropan-2-amine framework found in (2R)-2-(2,5-dimethylphenyl)propan-1-amine, is a key pharmacophore in numerous drug molecules. researchgate.net This specific arrangement of a chiral amine on a three-carbon chain attached to an aromatic ring is a recurring feature in compounds designed to interact with biological systems.
In the realm of asymmetric synthesis, these compounds serve as versatile chiral building blocks. Their primary amine functional group allows for a wide range of chemical transformations, enabling the construction of more complex molecular architectures. The aryl group, in this case, a 2,5-dimethylphenyl moiety, provides a sterically defined and electronically distinct component that can be used to influence the stereochemical outcome of reactions, making such compounds valuable as chiral auxiliaries or ligands for metal-catalyzed processes.
Historical Development and Evolution of Methodologies for Chiral Amine Synthesis
The methods for producing enantiomerically pure amines have evolved significantly over time. Historically, the primary approach was the resolution of racemic mixtures, often through the formation of diastereomeric salts with a chiral acid, followed by separation and liberation of the desired amine. While effective, this method is inherently inefficient, as it discards at least 50% of the material. wiley.com
The modern era of chiral amine synthesis is dominated by asymmetric methods that create the desired enantiomer directly. Key developments include:
Chiral Auxiliaries: The use of removable chiral groups, such as tert-butanesulfinamide (tBS), has become a robust and widely adopted strategy. yale.edunih.gov This method involves condensing the auxiliary with a ketone or aldehyde, followed by a diastereoselective addition of a nucleophile and subsequent removal of the auxiliary to yield the chiral amine. nih.gov
Catalytic Asymmetric Reductive Amination: This is one of the most direct methods, involving the reaction of a ketone with an amine source in the presence of a chiral catalyst and a reducing agent (typically hydrogen). google.com Significant progress has been made in developing highly efficient and selective catalysts, often based on transition metals like iridium, rhodium, or ruthenium complexed with chiral phosphine (B1218219) ligands. researchgate.netgoogle.com
Biocatalysis: The use of enzymes, particularly ω-transaminases (ω-TAs), has emerged as a powerful and green alternative for chiral amine synthesis. wiley.com These enzymes can catalyze the transfer of an amino group from a donor molecule to a prochiral ketone with exceptional enantioselectivity, often under mild, aqueous conditions. wiley.comresearchgate.net
The progression of these methodologies is summarized in the table below.
| Method | Description | Advantages | Limitations |
| Classical Resolution | Separation of a racemic amine mixture using a chiral resolving agent. | Well-established and broadly applicable. | Maximum 50% theoretical yield; generates waste. |
| Chiral Auxiliaries | A temporary chiral group guides the stereoselective formation of the amine. | High diastereoselectivity; reliable and predictable. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of enantiopure product. | High atom economy; highly efficient and enantioselective. | Catalyst development can be complex and expensive. |
| Biocatalysis | Use of enzymes (e.g., transaminases) to perform stereoselective amination. | Extremely high selectivity; mild and environmentally friendly reaction conditions. | Limited substrate scope for some enzymes; equilibrium considerations. |
Contextualizing this compound within Chiral Amine Research Paradigms
This compound can be situated within the extensive research landscape of chiral amines as a specific, functionalized building block. Its structure possesses several key features that inform its potential utility and synthetic accessibility.
Structure: It is a primary chiral amine with the stereocenter at the C2 position of the propane (B168953) chain. This β-aryl amine structure is a common motif in bioactive molecules.
Aryl Substitution: The phenyl ring is substituted with two methyl groups at the 2- and 5-positions. This substitution pattern imparts specific steric and electronic properties. The ortho-methyl group provides significant steric bulk near the benzylic position, which could be exploited to control stereoselectivity in reactions where it is used as a chiral ligand or auxiliary. The electronic effect of the two methyl groups is weakly electron-donating, which can influence the reactivity of the aromatic ring.
Synthetic Routes: The synthesis of this specific compound would likely leverage the modern asymmetric methods described previously. A plausible retrosynthetic analysis could involve the asymmetric reductive amination of 2,5-dimethylphenylacetone or the use of a transaminase enzyme that accepts this ketone as a substrate. Alternatively, a chiral auxiliary-based approach could be employed, starting from the same ketone.
Given the well-established importance of related 1-arylpropan-2-amines, this compound represents a potentially valuable, yet underexplored, tool for organic synthesis. Its specific substitution pattern offers a variation on a common structural theme, providing chemists with a nuanced option for constructing complex chiral molecules and for developing new asymmetric catalysts.
Properties
IUPAC Name |
(2R)-2-(2,5-dimethylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8-4-5-9(2)11(6-8)10(3)7-12/h4-6,10H,7,12H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMUUCHDVKEPLH-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@@H](C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2r 2 2,5 Dimethylphenyl Propan 1 Amine
Asymmetric Synthesis Approaches for (2R)-2-(2,5-dimethylphenyl)propan-1-amine
Asymmetric synthesis provides the most direct routes to specific enantiomers of chiral molecules. For this compound, the key is the stereoselective introduction of the amine group to a prochiral precursor.
Enantioselective Catalytic Hydrogenation of Prochiral Precursors
Enantioselective catalytic hydrogenation is a powerful and atom-economical method for producing chiral amines. This technique typically involves the hydrogenation of a prochiral imine or enamine precursor using a chiral transition metal catalyst. The precursor for this compound is typically the imine formed from the condensation of 1-(2,5-dimethylphenyl)ethanone with an amine source.
Transition metals such as Ruthenium (Ru), Rhodium (Rh), Iridium (Ir), and Palladium (Pd) are central to asymmetric hydrogenation due to their ability to activate molecular hydrogen and catalyze its addition across a C=N double bond. nih.gov Ruthenium and Rhodium complexes, in particular, have been extensively developed for the asymmetric reduction of ketones and imines. rsc.org
Ruthenium catalysts, often in the form of Ru(II) complexes with chiral diphosphine and diamine ligands, are highly effective for the hydrogenation of aromatic ketones and their corresponding imines. nih.gov These catalysts operate through a metal-ligand bifunctional mechanism, where both the metal center and the ligand participate in the hydrogen transfer. researchgate.net For the synthesis of this compound, a chiral Ru-based catalyst would facilitate the delivery of hydrogen to one face of the prochiral imine precursor, leading to the desired enantiomer. researchgate.net
Rhodium-based catalysts, frequently employing chiral diphosphine ligands like DuPhos or DuanPhos, are also highly efficient for the asymmetric hydrogenation of prochiral enamides and imines. acs.orgnih.gov Iridium catalysts have shown great promise for the hydrogenation of challenging substrates, including unfunctionalized imines. liv.ac.uk
Table 1: Representative Transition Metal Catalysts in Asymmetric Hydrogenation of Aryl Ketones and Imines
| Metal | Catalyst System Example | Substrate Type | Enantiomeric Excess (ee) |
|---|---|---|---|
| Ru | RuCl2(diphosphine)(diamine) |
Aryl Ketones | Up to >99% |
| Rh | [Rh(COD)(DuanPhos)]BF4 |
β-Amino Ketones | High |
| Ir | [Ir(COD)Cl]2 / Chiral Ligand |
Imines | Up to 95% |
| Mn | Chiral PNNP-Mn |
Dialkyl Ketimines | High |
Note: This table presents generalized data for catalyst systems used on analogous substrates to illustrate typical performance.
The key to high enantioselectivity in transition metal-catalyzed hydrogenation lies in the design of the chiral ligand coordinated to the metal center. nih.gov The ligand creates a chiral environment that forces the substrate to bind in a specific orientation, exposing one of its two prochiral faces to hydrogenation.
Atropisomeric biaryl diphosphines, such as BINAP and its derivatives (e.g., TolBINAP, XylBINAP), are a cornerstone of chiral ligand design. nih.gov Their rigid C2-symmetric backbone provides a well-defined chiral pocket. For the hydrogenation of substrates like the imine of 1-(2,5-dimethylphenyl)ethanone, the steric and electronic properties of the biaryl ligand can be tuned to maximize enantioselectivity.
Another important class of ligands are those based on a chiral diamine backbone, such as DPEN (diphenylethylenediamine). In many ruthenium catalysts, a combination of a chiral diphosphine and a chiral diamine ligand is used, allowing for a "matched" pairing that enhances stereocontrol. acs.org The design of ligands with specific steric bulk and electronic properties is crucial for differentiating between the two substituents on the prochiral carbon, even when they are minimally different. nih.gov The modularity of these ligands allows for systematic optimization to achieve the desired stereochemical outcome. researchgate.net
While highly effective, transition metal-catalyzed asymmetric hydrogenation has its scope and limitations. The reaction is generally very successful for aryl alkyl ketones and their corresponding imines. nih.gov The presence of the aromatic ring often plays a crucial role in the substrate-catalyst interaction that dictates stereoselectivity.
The substitution pattern on the aromatic ring of the substrate, such as the 2,5-dimethyl substitution in the target molecule's precursor, can influence both the reactivity and the enantioselectivity. Steric hindrance near the reaction center can sometimes reduce the reaction rate. Furthermore, the nature of the substituent on the imine nitrogen (e.g., H, alkyl, aryl, or a protecting group) can significantly impact the efficiency and selectivity of the hydrogenation. liv.ac.uk For some challenging substrates, achieving high enantioselectivity may require extensive catalyst and reaction condition screening. repec.org
Biocatalytic Routes Utilizing Engineered Enzymes
Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes operate under mild conditions, often in aqueous media, and exhibit exquisite chemo-, regio-, and stereoselectivity. mbl.or.kr
Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. nih.gov This reaction provides a direct and highly enantioselective route to chiral amines from prochiral ketones. For the synthesis of this compound, the corresponding prochiral ketone is 1-(2,5-dimethylphenyl)ethanone.
The process involves an (R)-selective transaminase which transfers an amino group from a simple, inexpensive amino donor, such as isopropylamine (B41738) or L-alanine, to the ketone substrate. The reaction equilibrium can be unfavorable, but strategies such as using a large excess of the amino donor or removing the ketone byproduct can drive the reaction to completion. nih.gov
Recent advances in protein engineering have led to the development of a wide range of transaminases with expanded substrate scopes, improved stability, and high stereoselectivity for bulky aromatic ketones. researchgate.netasm.org For instance, a study on the closely related substrate 1-(3-methylphenyl)ethan-1-one demonstrated that the transaminase ATA-025 could produce the corresponding (R)-amine with very high conversion and enantiomeric excess. nih.gov This suggests that a similar approach would be highly effective for 1-(2,5-dimethylphenyl)ethanone.
Table 2: Transaminase-Mediated Synthesis of a Structurally Similar Chiral Amine
| Substrate | Enzyme | Conversion (%) | Product ee (%) | Yield (%) |
|---|---|---|---|---|
| 1-(3-methylphenyl)ethan-1-one | ATA-025 | 99.22 ± 2.61 | ≥ 98.5 | 77.03 ± 1.01 |
Data from the synthesis of (1R)-(3-methylphenyl)ethan-1-amine, a close structural analog of the target compound, illustrating the potential of this biocatalytic approach. nih.gov
The substrate scope of transaminases is continually being expanded through enzyme discovery and engineering, making them increasingly suitable for the synthesis of structurally diverse chiral amines, including those with bulky substituents on the aromatic ring. nottingham.ac.uk
Green Chemistry Principles and Process Intensification in this compound Synthesis Research
The application of green chemistry principles is increasingly important in the synthesis of pharmaceuticals and fine chemicals. acs.org In the context of this compound synthesis, this translates to the use of enzymatic catalysis, reduction of solvent use, and process intensification. nih.gov
Enzymatic resolutions are inherently green as they are conducted under mild conditions, often in aqueous media or even solvent-free, and utilize biodegradable catalysts. rsc.org The use of immobilized enzymes further enhances the green credentials of the process by allowing for easy catalyst recovery and reuse. dovepress.comnih.gov For example, Candida antarctica lipase (B570770) B immobilized on magnetic nanoparticles has been shown to be an efficient and recyclable catalyst for the kinetic resolution of chiral amines. nih.gov
Chemical Reactivity and Transformation Studies of 2r 2 2,5 Dimethylphenyl Propan 1 Amine
Reactions Involving the Primary Amine Moiety
The primary amine group (-NH₂) is a versatile nucleophilic center, readily participating in a variety of chemical transformations. These reactions allow for the elaboration of the molecule's structure, introducing new functional groups and building molecular complexity.
Acylation and Alkylation Reactions for Functionalization Research
The lone pair of electrons on the nitrogen atom of (2R)-2-(2,5-dimethylphenyl)propan-1-amine makes it a potent nucleophile, enabling straightforward reactions with electrophilic carbon species.
Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically through reaction with acyl halides, anhydrides, or carboxylic acids (often activated with coupling agents). The product is a stable amide. This transformation is fundamental in peptide synthesis and for the installation of a stable protecting group on the amine. Given the chiral nature of the starting amine, acylation can lead to the formation of diastereomeric products if the acylating agent is also chiral.
Alkylation: The amine can also be alkylated by reaction with alkyl halides or other alkylating agents. This process can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt). Reductive amination, which involves reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for achieving mono-alkylation to produce secondary amines.
Table 1: Representative Acylation and Alkylation Reactions for Primary Amines This table illustrates general transformations applicable to a primary amine like this compound.
| Reaction Type | Reagent Example | Product Type | General Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride (CH₃COCl) | N-acetyl amide | Base (e.g., triethylamine), aprotic solvent (e.g., CH₂Cl₂) |
| Acylation | Acetic anhydride (B1165640) ((CH₃CO)₂O) | N-acetyl amide | Base or neat, room temperature or gentle heating |
| Alkylation | Methyl iodide (CH₃I) | Secondary/Tertiary amine mixture | Base (e.g., K₂CO₃), polar aprotic solvent |
| Reductive Alkylation | Acetone, NaBH₃CN | N-isopropyl amine | Methanol, acidic pH |
Formation of Schiff Bases and Imines for Further Synthetic Utility
Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium toward the product. The formation of an imine from this compound converts the nucleophilic amine into an electrophilic imine carbon, reversing its reactivity profile.
These imines are valuable synthetic intermediates. They can be reduced to form secondary amines, or they can be attacked by nucleophiles (such as Grignard reagents or organolithium compounds) at the imine carbon to form new carbon-carbon bonds, leading to more complex amine structures.
Table 2: Illustrative Schiff Base Formation Reactions This table shows examples of Schiff base formation from a primary amine and various carbonyl compounds.
| Amine Substrate | Carbonyl Compound | Product Type | Typical Conditions |
|---|---|---|---|
| Primary Amine | Benzaldehyde | N-benzylidene imine | Toluene, Dean-Stark trap, catalytic acid |
| Primary Amine | Acetone | N-propylidene imine | Neat or in alcohol, molecular sieves |
Controlled Oxidation and Reduction Chemistry of the Amine Group
Oxidation: The oxidation of primary amines can lead to a range of products depending on the reagent and reaction conditions. The oxidation of benzylic amines, such as this compound, can be a synthetically useful transformation. Mild oxidation can yield the corresponding imine. More vigorous oxidation can lead to cleavage of the carbon-nitrogen bond or oxidation of the adjacent benzylic position. Photocatalytic methods using flavin derivatives have been reported for the conversion of benzylamines into aldehydes under mild, aerobic conditions.
Reduction: The primary amine moiety itself is in a reduced state and cannot be further reduced. However, derivatives formed from the amine, such as the amides and imines discussed previously, are readily reduced.
Imine Reduction: The C=N double bond of a Schiff base formed from this compound can be easily reduced to a secondary amine using various reducing agents, including sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (H₂/Pd-C).
Amide Reduction: The carbonyl group of an amide derivative can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like LiAlH₄, effectively converting the amide into a secondary or tertiary amine.
Transformations Involving the 2,5-Dimethylphenyl Aromatic System
The aromatic ring of this compound is electron-rich and susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the three substituents already present on the ring.
Investigation of Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents control the position of the incoming electrophile.
Methyl Groups (-CH₃): Alkyl groups are activating and ortho, para-directing due to positive induction and hyperconjugation. The methyl group at C-2 directs incoming electrophiles to the (unsubstituted) C-3 and C-6 positions. The methyl group at C-5 directs to the C-4 and C-6 positions.
(2R)-2-aminopropyl Group: This alkylamine substituent is also activating and ortho, para-directing. The activating nature stems from the electron-donating character of the alkyl chain. It directs incoming electrophiles to the C-3 and C-6 positions.
Considering the combined influence of all three groups, the potential sites for substitution are C-3, C-4, and C-6.
Position C-6: This position is para to the C-2 methyl group and ortho to both the C-5 methyl and the C-1 alkylamine group. It is electronically activated by all three substituents, making it a highly probable site for substitution.
Position C-4: This position is para to the C-1 alkylamine group and ortho to the C-5 methyl group. It is also strongly activated.
Position C-3: This position is ortho to both the C-2 methyl and the C-1 alkylamine group. Steric hindrance from these two adjacent groups might make this position less accessible to bulky electrophiles compared to the C-4 and C-6 positions.
Therefore, electrophilic aromatic substitution is expected to yield a mixture of products, with substitution at the C-4 and C-6 positions likely predominating.
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution This table outlines the expected major products for common EAS reactions on the 2,5-dimethylphenyl core of the target molecule.
| Reaction Type | Electrophile | Reagents | Predicted Major Product(s) |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 4-nitro and 6-nitro derivatives |
| Halogenation | Br⁺ / Cl⁺ | Br₂, FeBr₃ / Cl₂, AlCl₃ | 4-halo and 6-halo derivatives |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 4-sulfonic acid and 6-sulfonic acid derivatives |
| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | 4-alkyl and 6-alkyl derivatives (potential for steric hindrance) |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 4-acyl and 6-acyl derivatives (amine protection likely required) |
Note: The primary amine is a basic site and will react with Lewis acid catalysts used in Friedel-Crafts reactions. Therefore, protection of the amine group (e.g., as an amide) would be necessary before carrying out such transformations.
Functionalization Strategies on the Aromatic Core for Research Purposes
The ability to selectively introduce new functional groups onto the aromatic ring via electrophilic aromatic substitution opens avenues for further molecular modification.
Introduction of Halogens: Halogenation (e.g., bromination) at the C-4 or C-6 position would install a versatile handle for subsequent cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. This would allow for the attachment of a wide variety of aryl, vinyl, or amine groups.
Nitration and Reduction: Nitration followed by reduction of the resulting nitro group (e.g., with H₂/Pd-C or Sn/HCl) would introduce a second amino group onto the aromatic ring, creating a diamine structure.
Benzylic Oxidation: While not a reaction on the aromatic core itself, the methyl groups attached to the ring are benzylic positions. Under specific and often harsh oxidative conditions (e.g., using hot KMnO₄ or K₂Cr₂O₇), these methyl groups can be oxidized to carboxylic acids. This would dramatically alter the electronic properties and functionality of the molecule.
These functionalization strategies, guided by the predictable patterns of electrophilic aromatic substitution, provide a roadmap for using this compound as a scaffold for developing more complex molecules for various research applications.
Stereoselective Transformations and Chiral Induction Capabilities
The core value of a chiral molecule like this compound in synthetic chemistry lies in its ability to influence the stereochemical outcome of a reaction, a process known as chiral induction. This capability is fundamental to the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other bioactive molecules.
As a chiral building block, this compound can be incorporated into a larger molecule to introduce a specific stereocenter. The amine functionality provides a reactive handle for a variety of chemical transformations, such as amide bond formation, alkylation, and reductive amination. By introducing this chiral fragment, chemists can control the three-dimensional arrangement of atoms in the target molecule.
For instance, in the synthesis of a complex pharmaceutical intermediate, the amine could be acylated with a prochiral carboxylic acid derivative. The existing stereocenter on the propan-1-amine backbone can direct the subsequent transformations at the prochiral center, leading to the preferential formation of one diastereomer over the other. This diastereoselective approach is a cornerstone of modern asymmetric synthesis.
Table 1: Potential Reactions Utilizing this compound as a Chiral Building Block
| Reaction Type | Reactant | Potential Product | Stereochemical Outcome |
| Amide Coupling | Prochiral carboxylic acid | Diastereomeric amides | Diastereoselective |
| Reductive Amination | Prochiral ketone/aldehyde | Diastereomeric secondary amines | Diastereoselective |
| N-Alkylation | Electrophile | Chiral secondary/tertiary amines | Retention of configuration |
The primary amine group of this compound is a key functional group for its derivatization into more complex chiral molecules that can act as ligands for metal-catalyzed reactions or as organocatalysts.
Chiral Ligand Development: Chiral ligands are crucial components of asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product. The amine can be transformed into various coordinating groups, such as phosphines, oxazolines, or salen-type structures. The steric and electronic properties of the 2,5-dimethylphenyl group would play a significant role in creating a specific chiral environment around the metal center, thereby influencing the enantioselectivity of the catalyzed reaction.
Organocatalyst Development: Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal. Chiral amines and their derivatives are a prominent class of organocatalysts. For example, this compound could be derivatized to form chiral ureas, thioureas, or squaramides. These molecules can act as hydrogen-bond donors to activate electrophiles and control the stereochemical outcome of reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions.
Table 2: Potential Derivatives of this compound for Catalysis
| Derivative Type | Potential Application | Mode of Action |
| Chiral Phosphine (B1218219) Amine | Asymmetric hydrogenation | Metal coordination |
| Chiral Oxazoline | Asymmetric allylic alkylation | Metal coordination |
| Chiral Thiourea | Asymmetric Michael addition | Hydrogen bonding |
| Chiral Squaramide | Asymmetric Mannich reaction | Hydrogen bonding |
Mechanistic Investigations of Key Reactions and Stereochemical Outcomes
Detailed mechanistic investigations for reactions specifically involving this compound are not readily found. However, the stereochemical outcomes of reactions involving structurally similar chiral amines are often rationalized by considering the steric hindrance imposed by the substituents on the chiral backbone.
In a hypothetical diastereoselective alkylation of an imine derived from this amine, the approach of the electrophile would be directed to the less sterically hindered face of the molecule. The 2,5-dimethylphenyl group and the methyl group on the propyl chain would create a biased steric environment, forcing the incoming electrophile to attack from a specific trajectory. This leads to the preferential formation of one diastereomer.
Computational modeling and spectroscopic techniques such as NMR are typically employed to elucidate the transition state geometries and understand the factors governing the stereoselectivity. These studies are essential for the rational design of more effective chiral auxiliaries, ligands, and catalysts. The precise influence of the 2,5-dimethyl substitution pattern on the stereochemical control would be a key aspect of such a mechanistic study.
Advanced Spectroscopic and Structural Elucidation of 2r 2 2,5 Dimethylphenyl Propan 1 Amine and Its Research Intermediates/derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of chiral molecules like (2R)-2-(2,5-dimethylphenyl)propan-1-amine. The absolute configuration and enantiomeric purity can be unequivocally determined through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).
When this compound is reacted with a chiral derivatizing agent, such as the (R)- or (S)-enantiomer of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), a pair of diastereomeric amides is formed. These diastereomers, having different physical properties, exhibit distinct chemical shifts in both ¹H and ¹³C NMR spectra. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the stereocenter, the absolute (R) configuration can be confirmed based on established models of the CDA-amide conformation.
Conformational analysis, which describes the spatial arrangement of atoms resulting from rotation about single bonds, is primarily investigated using two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect protons that are close in space (typically < 5 Å), allowing for the mapping of through-space proximities. For this compound, key NOE correlations would be expected between the protons of the aminomethyl group (-CH₂NH₂) and the methyl group on the chiral center, as well as with the aromatic protons on the 2,5-dimethylphenyl ring. The relative intensities of these cross-peaks provide quantitative distance constraints that, when combined with computational molecular modeling, allow for the determination of the most stable conformers in solution.
Table 1: Representative ¹H NMR Chemical Shift Data for Diastereomeric Amide Derivatives
| Proton | (R)-Amine-(S)-CDA Diastereomer (ppm) | (R)-Amine-(R)-CDA Diastereomer (ppm) |
|---|---|---|
| H1 (CH-N) | 3.55 | 3.65 |
| H2 (CH₂) | 3.20, 3.35 | 3.22, 3.38 |
| H3 (CH₃-C*) | 1.25 | 1.28 |
| Ar-CH₃ (2-pos) | 2.30 | 2.31 |
| Ar-CH₃ (5-pos) | 2.25 | 2.26 |
| Ar-H | 7.00 - 7.15 | 7.01 - 7.16 |
Note: Data are hypothetical and for illustrative purposes.
Chiroptical Spectroscopy for Absolute Configuration and Enantiomeric Purity
Chiroptical techniques measure the differential interaction of a chiral substance with left and right circularly polarized light, providing definitive information on the absolute stereochemistry of the molecule.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the difference in absorption of left and right circularly polarized infrared light as a function of frequency. This technique provides a detailed fingerprint of the absolute configuration of a chiral molecule. The experimental VCD spectrum of this compound would be compared to a spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT) for the (R)-enantiomer. A match between the signs and relative intensities of the experimental and calculated bands provides unambiguous confirmation of the absolute configuration. Key vibrational modes sensitive to the stereocenter include the C-H bending modes of the chiral methine group and the N-H bending modes of the amine.
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)
ECD spectroscopy measures the differential absorption of circularly polarized UV-Vis light by chromophores in the molecule. For this compound, the 2,5-dimethylphenyl group acts as the primary chromophore. The chiral center perturbs the electronic transitions of this aromatic ring, resulting in characteristic positive or negative absorption bands known as Cotton effects. The experimental ECD spectrum is compared with the theoretically calculated spectrum for the (R)-configuration. The sign and shape of the Cotton effects, particularly those associated with the π→π* transitions of the benzene (B151609) ring (around 220 nm and 270 nm), are diagnostic of the absolute stereochemistry.
Optical Rotatory Dispersion (ORD) complements ECD by measuring the change in optical rotation of plane-polarized light over a wide range of wavelengths. The resulting ORD curve, particularly the sign of the Cotton effect as it crosses the zero-rotation axis, is also a characteristic feature of the absolute configuration. A combination of ECD and ORD provides a robust method for stereochemical assignment.
Table 2: Predicted Chiroptical Data for this compound
| Technique | Wavelength (nm) | Predicted Sign/Feature |
|---|---|---|
| ECD | ~275 | Negative Cotton Effect |
| ECD | ~220 | Positive Cotton Effect |
| ORD | >300 nm | Positive optical rotation |
Note: Data are representative and based on theoretical principles for an (R)-configuration.
X-ray Crystallography of this compound Salts and Crystalline Derivatives for Solid-State Structure and Absolute Stereochemistry
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. Since the free amine is a liquid at room temperature, it is typically converted into a crystalline salt with a suitable chiral or achiral acid, such as tartaric acid or hydrochloric acid.
By analyzing the diffraction pattern of X-rays passing through a single crystal of the salt, a detailed electron density map is generated. This map reveals the precise positions of all atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsion angles. This information defines the molecule's conformation in the solid state.
Crucially, for a non-centrosymmetric crystal containing a chiral molecule, specialized techniques like anomalous dispersion can be used to determine the absolute configuration without ambiguity. The determined structure of the (2R)-enantiomer serves as an ultimate proof, validating the assignments made by spectroscopic methods like NMR and ECD.
Table 3: Representative Crystallographic Data for a Chiral Amine Salt
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.54 |
| b (Å) | 12.31 |
| c (Å) | 15.78 |
| Flack Parameter | 0.02(5) |
Note: Data are hypothetical for illustrative purposes, confirming an (R)-configuration.
Advanced Mass Spectrometry Techniques for Mechanistic Fragmentation and Derivative Characterization
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. While conventional MS is insensitive to stereochemistry, it provides critical structural information through fragmentation analysis. Under Electron Ionization (EI), this compound is expected to undergo characteristic fragmentation pathways.
The primary fragmentation is the α-cleavage (beta-cleavage to the phenyl ring), which involves the breaking of the Cα-Cβ bond. This is the bond between the carbon atom bearing the amine group and the carbon atom attached to the aromatic ring. This cleavage results in the formation of a stable, resonance-delocalized 2,5-dimethylbenzyl radical and a charged iminium fragment. The detection of these characteristic fragments helps confirm the core structure of the molecule. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments.
To characterize the specific enantiomer, MS is often coupled with a chiral separation technique, such as gas chromatography (GC) or liquid chromatography (LC) with a chiral stationary phase. Alternatively, the amine can be derivatized with a chiral reagent, and the resulting diastereomers can be analyzed by LC-MS, often showing different retention times and potentially subtle differences in their fragmentation patterns under tandem MS (MS/MS) conditions.
Table 4: Predicted Key Fragments in the EI Mass Spectrum
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 177 | [C₁₂H₁₉N]⁺• | Molecular Ion |
| 162 | [C₁₁H₁₆N]⁺ | Loss of •CH₃ |
| 119 | [C₉H₁₁]⁺ | 2,5-Dimethylbenzyl cation |
| 58 | [C₃H₈N]⁺ | Iminium ion from α-cleavage |
Note: Fragmentation predictions are based on typical pathways for phenylethylamines.
Vibrational Spectroscopy (IR, Raman) for Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of a molecule. The vibrational frequencies are sensitive to the local environment and spatial orientation of the atoms.
For this compound, rotations around the C-C and C-N single bonds give rise to multiple possible conformers. Each conformer has a unique set of vibrational frequencies. By comparing the experimental IR and Raman spectra with spectra calculated for various low-energy conformers using DFT methods, the predominant conformation in the sample can be identified.
The IR spectrum is expected to show characteristic bands for the N-H stretching of the primary amine group (typically two bands in the 3300-3400 cm⁻¹ region), N-H bending (~1600 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹). Raman spectroscopy, being highly sensitive to non-polar bonds and symmetric vibrations, provides complementary information, particularly regarding the aromatic ring and the carbon skeleton.
Table 5: Characteristic Vibrational Modes and Expected Frequencies
| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch (asymmetric) | IR | 3370 |
| N-H Stretch (symmetric) | IR | 3290 |
| Aromatic C-H Stretch | IR, Raman | 3050 |
| Aliphatic C-H Stretch | IR, Raman | 2870-2960 |
| N-H Bend (scissoring) | IR | 1610 |
| Aromatic C=C Stretch | IR, Raman | 1500, 1580 |
| C-N Stretch | IR | 1050-1250 |
Note: Frequencies are typical for the functional groups present.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) |
| Tartaric acid |
Theoretical and Computational Chemistry of 2r 2 2,5 Dimethylphenyl Propan 1 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of (2R)-2-(2,5-dimethylphenyl)propan-1-amine. These calculations provide a wealth of information about the molecule's stability, reactivity, and electronic properties. By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution, from which numerous properties can be derived.
Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. For this compound, the lone pair of electrons on the nitrogen atom of the primary amine group is expected to be a major contributor to the HOMO, making it a key site for electrophilic attack and hydrogen bonding.
Other important descriptors include the electrostatic potential (ESP) mapped onto the electron density surface, which visually identifies the electron-rich and electron-poor regions of the molecule. For this amine, the nitrogen atom would exhibit a negative electrostatic potential, while the amine hydrogens would show a positive potential, highlighting their roles as hydrogen bond acceptors and donors, respectively.
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G).*
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of this compound arises from the rotation around its single bonds. A thorough conformational analysis is essential to identify the low-energy conformations that the molecule is most likely to adopt. The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. Mapping the PES helps in locating the energy minima, corresponding to stable conformers, and the saddle points, which represent the transition states between them.
For this compound, the key dihedral angles to consider are those around the C-C bond connecting the propanamine side chain to the phenyl ring, and the C-C and C-N bonds within the side chain itself. By systematically rotating these bonds and calculating the corresponding energy, a detailed PES can be constructed. This process reveals the most stable arrangement of the amine and methyl groups relative to the dimethylphenyl ring. Such studies have been performed on similar molecules, revealing the importance of steric and electronic effects in determining conformational preferences. researchgate.net
The results of a conformational search would likely indicate that the most stable conformers minimize steric hindrance between the bulky 2,5-dimethylphenyl group and the amine group. Intramolecular hydrogen bonding between the amine group and the π-system of the aromatic ring could also play a role in stabilizing certain conformations.
Prediction of Spectroscopic Properties (NMR, VCD, ECD, IR)
Computational methods can accurately predict various spectroscopic properties of this compound, which are invaluable for its characterization and for the interpretation of experimental data.
NMR (Nuclear Magnetic Resonance): Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and coupling constants can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These predictions are highly sensitive to the molecular conformation, and by averaging the calculated spectra over a Boltzmann distribution of low-energy conformers, a spectrum that is directly comparable to the experimental one can be obtained. This comparison can help in assigning the peaks in the experimental spectrum and confirming the molecule's structure.
VCD (Vibrational Circular Dichroism) and ECD (Electronic Circular Dichroism): VCD and ECD are chiroptical techniques that are particularly useful for determining the absolute configuration of chiral molecules. Computational prediction of VCD and ECD spectra is a powerful tool for this purpose. By calculating the spectrum for the (R)-enantiomer and comparing it to the experimental spectrum, the absolute configuration can be unambiguously assigned. Time-dependent DFT (TD-DFT) is commonly used for predicting ECD spectra.
IR (Infrared): The calculation of vibrational frequencies and their corresponding intensities allows for the prediction of the IR spectrum. The characteristic N-H stretching and bending vibrations of the primary amine group, as well as the C-H and C=C vibrations of the aromatic ring, can be identified and assigned.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational space and the study of how the molecule interacts with its environment.
By placing the amine in a box of explicit solvent molecules (e.g., water, methanol), MD simulations can provide a realistic picture of its behavior in solution. These simulations can reveal the preferred conformations in different solvents, the dynamics of conformational changes, and the structure of the solvent shell around the molecule. For instance, the hydrogen bonding interactions between the amine group and protic solvent molecules can be analyzed in detail. This information is crucial for understanding reaction mechanisms and solvation thermodynamics.
Reaction Pathway Modeling and Transition State Characterization for Asymmetric Transformations
This compound is often used as a chiral auxiliary or a building block in asymmetric synthesis. yale.edu Computational chemistry can be employed to model the reaction pathways of transformations involving this molecule. By locating the transition state (the highest energy point along the reaction coordinate), the activation energy of the reaction can be calculated, providing insights into the reaction kinetics.
For example, in a reaction where this amine is used to induce stereoselectivity, computational modeling can help to understand the origin of this selectivity. By comparing the energies of the transition states leading to the different stereoisomeric products, the preferred reaction pathway can be identified. The geometry of the transition state can also reveal the key non-covalent interactions (e.g., steric hindrance, hydrogen bonding) that are responsible for the stereochemical outcome. These studies are instrumental in the rational design of new and more efficient asymmetric reactions.
Investigation of Chiral Recognition Mechanisms via Computational Methods
Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule. nih.govresearchgate.net This phenomenon is fundamental to many biological processes and is the basis for chiral separations and asymmetric catalysis. Computational methods are well-suited to investigate the mechanisms of chiral recognition involving this compound.
By modeling the diastereomeric complexes formed between the (R)-amine and the two enantiomers of a chiral partner (e.g., a chiral acid), the differences in their interaction energies can be calculated. These energy differences are directly related to the degree of chiral discrimination. The well-established "three-point interaction model" can be computationally verified by analyzing the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions, π-π stacking) in the optimized geometries of the diastereomeric complexes. researchgate.net
Molecular docking and MD simulations can also be used to study the binding of the amine to a chiral stationary phase in chromatography or to the active site of an enzyme. These simulations can provide a dynamic picture of the recognition process and help to identify the key residues and interactions involved in the enantioselective binding.
Research Applications in Asymmetric Catalysis and Advanced Materials Science
Role as a Chiral Ligand or Organocatalyst Precursor
Chiral amines are fundamental building blocks in the field of asymmetric catalysis, where they can be employed either as precursors for chiral ligands that coordinate with transition metals or used directly in organocatalytic systems. acs.orgrsc.org
The primary amine group of (2R)-2-(2,5-dimethylphenyl)propan-1-amine serves as a versatile chemical handle for the synthesis of more complex chiral ligands. It can readily react with various electrophiles to introduce phosphine (B1218219), oxazoline, or other coordinating groups. For instance, reaction with chlorodiphenylphosphine could yield a chiral aminophosphine ligand. The steric bulk provided by the 2,5-dimethylphenyl group is a critical design element, as it can create a specific chiral pocket around a metal center, thereby influencing the stereochemical outcome of a catalyzed reaction.
The synthesis of such ligands would likely follow established synthetic routes for creating N-functionalized chiral amines, tailored to the specific reactivity of the this compound scaffold. The modular nature of this synthesis allows for the fine-tuning of the ligand's electronic and steric properties to optimize its performance in various catalytic applications. nih.gov
Once incorporated into a transition metal complex (e.g., with rhodium, iridium, or palladium), ligands derived from this compound could be screened for activity in a range of important asymmetric transformations. nih.govacs.org
Asymmetric Hydrogenation: In the asymmetric hydrogenation of prochiral olefins or ketones, the chiral ligand would be responsible for differentiating between the two faces of the substrate as it coordinates to the metal center, leading to the preferential formation of one enantiomer of the product. The enantiomeric excess (e.e.) is a key measure of the catalyst's effectiveness.
Asymmetric C-C Bond Formation: Reactions such as asymmetric allylic alkylation or aldol (B89426) reactions could also be mediated by metal complexes of these ligands. The chiral environment created by the ligand would control the facial selectivity of the nucleophilic attack, resulting in enantioenriched products.
Asymmetric Hydroamination: The direct addition of an N-H bond across a C-C multiple bond is a highly atom-economical method for synthesizing chiral amines. A chiral catalyst based on this compound could potentially control the stereochemistry of this addition.
The expected performance of such a catalyst in a hypothetical asymmetric hydrogenation is illustrated in the table below.
| Substrate | Product | Catalyst Loading (mol%) | Enantiomeric Excess (e.e., %) | Yield (%) |
| Acetophenone | (R)-1-Phenylethanol | 0.5 | >95 | >99 |
| Methyl acetoacetate | Methyl (R)-3-hydroxybutyrate | 0.5 | >98 | >99 |
| Dimethyl itaconate | (R)-Methylsuccinic acid dimethyl ester | 1.0 | >96 | 98 |
This table is illustrative and shows typical results for effective chiral amine-derived catalysts in asymmetric hydrogenation reactions.
Primary amines can act as organocatalysts, often through the formation of enamine or iminium ion intermediates. rsc.org this compound could potentially catalyze reactions such as asymmetric Michael additions or aldol reactions. In such a system, the chiral amine would reversibly react with a carbonyl compound to form a chiral enamine, which would then react with an electrophile. The stereochemistry of the final product would be directed by the chiral amine.
Integration into Chiral Materials and Frameworks
The application of chiral molecules is not limited to catalysis; they are also integral to the development of advanced materials for separation and recognition.
This compound could be immobilized onto a solid support, such as silica gel, to create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC). The chiral amine, or a derivative, would serve as the chiral selector. The separation of a racemic mixture would occur due to the differential diastereomeric interactions between the two enantiomers and the chiral stationary phase. The effectiveness of such a CSP would depend on its ability to form transient, stereochemically distinct complexes with the enantiomers being separated.
Another advanced application would be the incorporation of this compound as a monomeric unit in the synthesis of chiral polymers or as a building block for chiral metal-organic frameworks (MOFs).
Chiral Polymers: Polymerization of a derivative of this amine could lead to a chiral polymer with unique recognition properties, potentially for use in sensory applications or as a recyclable catalyst.
Chiral MOFs: In a chiral MOF, the amine could be part of the organic linker, creating a porous material with a chiral internal surface. Such materials have potential applications in enantioselective separations, heterogeneous asymmetric catalysis, and chiral sensing.
The table below outlines the potential applications of materials derived from the subject compound.
| Material Type | Potential Application | Key Feature |
| Chiral Stationary Phase (CSP) | Enantioselective Chromatography | Covalent bonding of the chiral amine to a solid support for separation. |
| Chiral Polymer | Recyclable Catalysis, Sensors | Repetitive chiral units providing a defined stereochemical environment. |
| Chiral Metal-Organic Framework (MOF) | Heterogeneous Catalysis, Gas Separation | A porous, crystalline structure with chiral channels and pores. |
This table provides a summary of potential advanced material applications based on the incorporation of the chiral amine scaffold.
Advanced Analytical Methodologies for Research on 2r 2 2,5 Dimethylphenyl Propan 1 Amine
Development and Validation of Chiral Chromatographic Methods for Enantiomeric Excess and Purity Determination in Research Settings
The development of a chiral HPLC method for (2R)-2-(2,5-dimethylphenyl)propan-1-amine involves a systematic approach to selecting the appropriate chiral stationary phase and optimizing the mobile phase composition to achieve baseline separation of the R and S enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely recognized for their broad applicability and effectiveness in resolving a wide range of chiral molecules, including amines. yakhak.orgnih.gov Specifically, columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) have proven effective. nih.gov
Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. yakhak.org Key validation parameters include specificity, linearity, precision, accuracy, and robustness.
Key Method Development & Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria in Research |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer and potential impurities. | Baseline resolution (Rs > 1.5) between enantiomeric peaks and from any impurity peaks. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999 for the analyte's calibration curve. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2% for replicate injections. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for spiked samples. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent resolution and retention times with minor changes in flow rate, temperature, and mobile phase composition. |
For this compound, a typical chiral HPLC method might employ a cellulose-based column (e.g., ODH® or LUX-3®) with a mobile phase consisting of a mixture of hexane (B92381) and an alcohol like 2-propanol or ethanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape and resolution. mdpi.com The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. mdpi.com
Illustrative Chiral HPLC Method Parameters:
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Hexane / 2-Propanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
This systematic development and validation process ensures that the analytical method provides accurate and reliable data on the enantiomeric purity of this compound, which is essential for monitoring the effectiveness of asymmetric synthetic routes. mdpi.com
Application of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Structural Confirmation and Impurity Profiling in Synthetic Research
In synthetic research, confirming the chemical structure of the target compound and identifying and quantifying any impurities are crucial for process understanding and quality control. unr.edu.arajrconline.org Hyphenated techniques, which couple the separation power of chromatography with the detection and structural elucidation capabilities of mass spectrometry, are indispensable tools for this purpose. ajrconline.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for the analysis of non-volatile and thermally labile compounds like amines. gassnova.no The liquid chromatograph separates the target compound from impurities, and the tandem mass spectrometer provides information on the molecular weight and structure. researchgate.netnih.gov Due to their basic nature, amines are readily protonated, leading to efficient ionization by techniques like electrospray ionization (ESI), which contributes to the high sensitivity of the method. gassnova.no
For the analysis of this compound, a reversed-phase LC method would be developed to separate the main component from process-related impurities. The mass spectrometer can be operated in full-scan mode to detect all ionizable species or in multiple reaction monitoring (MRM) mode for targeted quantification of known impurities with high selectivity and sensitivity. mdpi.com This allows for the confident identification of impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns, even at trace levels. sciex.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying starting materials, residual solvents, and volatile byproducts that may be present as impurities. thermofisher.com The high-resolution capabilities of modern GC systems, combined with the definitive identification provided by the mass spectrometer, make it an ideal tool for impurity profiling. thermofisher.com Samples of this compound may be analyzed directly or after derivatization to improve volatility and chromatographic performance. The resulting mass spectra can be compared against spectral libraries (like NIST) for putative identification of unknown impurities. thermofisher.com
Typical Impurity Profiling Workflow:
| Step | Technique | Purpose |
| 1. Separation | HPLC or GC | Separates the main compound from potential impurities (starting materials, byproducts, degradation products). |
| 2. Detection & Identification | MS, MS/MS | Provides molecular weight and structural information for the main compound and each impurity. |
| 3. Quantification | MS (e.g., MRM) or UV/FID | Determines the concentration of identified impurities relative to the main compound. |
| 4. Structural Elucidation | High-Resolution MS, NMR | Confirms the exact structure of unknown impurities when necessary. |
The use of these hyphenated techniques ensures a comprehensive understanding of the impurity profile of synthetically prepared this compound, which is a critical aspect of chemical process development. unr.edu.ar
Novel Spectroscopic Techniques for In-situ Reaction Monitoring in Research
Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, pathways, and the formation of any transient intermediates. beilstein-journals.org Novel spectroscopic techniques that allow for in-situ (in the reaction vessel) monitoring provide real-time data without the need for sampling, thus avoiding disturbances to the reaction system. spectroscopyonline.com
For the synthesis of this compound, which may involve steps like reductive amination or other amine formations, several in-situ spectroscopic methods are applicable.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Both FTIR and Raman spectroscopy are powerful vibrational spectroscopy techniques that can monitor changes in the functional groups of reactants, intermediates, products, and byproducts in real-time. mt.com For instance, in an imine formation step, the consumption of the carbonyl group (C=O) from a ketone or aldehyde and the primary amine (N-H), along with the appearance of the imine (C=N) band, can be tracked simultaneously. researchgate.net This provides direct insight into the reaction progress and kinetics. mt.com Fiber-optic probes can be inserted directly into the reactor, making these techniques suitable for a wide range of reaction conditions. fau.eu
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for structural determination and can also be adapted for real-time reaction monitoring using flow-through NMR tubes or specialized probes. beilstein-journals.org It provides detailed structural information, allowing for the unambiguous identification and quantification of all species in the reaction mixture. This is particularly valuable for identifying and characterizing short-lived or unstable intermediates that are crucial for elucidating reaction mechanisms. beilstein-journals.org
Comparison of In-situ Monitoring Techniques:
| Technique | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Functional group changes, concentration profiles. mt.com | Fast, robust, widely applicable, relatively low cost. | Overlapping peaks can be an issue; solvent interference. |
| Raman Spectroscopy | Functional group changes, especially for symmetric bonds. researchgate.net | Less interference from polar solvents (like water), good for aqueous reactions. | Weaker signal than IR; potential for fluorescence interference. |
| NMR Spectroscopy | Detailed structural information, quantification of all species. beilstein-journals.org | Highly specific, excellent for mechanistic studies and identifying intermediates. | Lower sensitivity, higher cost, requires specialized equipment. |
By employing these advanced in-situ analytical methods, researchers can gain a deeper understanding of the synthetic processes leading to this compound. This real-time data facilitates rapid process optimization, ensuring higher yields, purity, and better control over the reaction. spectroscopyonline.com
Future Directions and Emerging Research Themes
Discovery of Novel Synthetic Methodologies and Catalyst Systems for (2R)-2-(2,5-dimethylphenyl)propan-1-amine
The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry, particularly for the pharmaceutical and agrochemical industries. openaccessgovernment.orgnih.gov While established methods exist, ongoing research focuses on developing more efficient, selective, and sustainable synthetic routes. For this compound, future advancements are anticipated in the application of cutting-edge catalytic systems.
Transition metal-catalyzed asymmetric hydrogenation represents a highly atom-economical and "green" strategy for producing optically active amines. acs.org Future research will likely explore novel catalyst systems for the synthesis of this compound, focusing on iridium, ruthenium, and palladium complexes. nih.govacs.org The design of new modular chiral phosphorus ligands, such as P-stereogenic phosphines, will be crucial for fine-tuning catalyst activity and achieving higher enantioselectivity. nih.govacs.org
Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis. openaccessgovernment.org The use of engineered enzymes, such as ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs), offers high selectivity under mild, aqueous conditions. nih.govacs.org Future methodologies for synthesizing this compound could involve the development of a bespoke enzyme catalyst, engineered through directed evolution or computational redesign to accept the corresponding ketone precursor with high efficiency and stereoselectivity. nih.gov Such enzymatic processes generate minimal waste and avoid the use of heavy metal catalysts. openaccessgovernment.org
Table 1: Comparison of Catalyst Systems for Chiral Amine Synthesis
| Catalyst Type | Advantages | Potential Future Application for this compound |
|---|---|---|
| Transition Metal Catalysts (e.g., Ir, Ru) | High turnover numbers, broad substrate scope, high enantioselectivity. nih.govacs.org | Development of catalysts with novel chiral ligands (e.g., DuanPhos, C4-TunePhos) for the asymmetric hydrogenation of the corresponding prochiral imine. acs.org |
| Biocatalysts (e.g., Transaminases, AmDHs) | High stereoselectivity, mild reaction conditions (aqueous, room temp), sustainable. openaccessgovernment.orgnih.gov | Engineering a specific amine dehydrogenase or transaminase for the reductive amination of 2-(2,5-dimethylphenyl)propanal or the corresponding ketone. nih.gov |
| Organocatalysts (e.g., Chiral Primary Amines) | Metal-free, readily available, can catalyze a variety of reactions. alfachemic.com | Application in novel asymmetric reactions to build the chiral center, such as asymmetric Mannich reactions with a suitable ketimine precursor. researchgate.net |
Advancements in Stereoselective Functionalization and Derivatization
Beyond synthesis, the strategic modification of this compound is crucial for expanding its utility. Future research will focus on developing novel methods for its stereoselective functionalization and derivatization, enabling the creation of new molecular entities with tailored properties.
A significant area of development is the catalytic C–H functionalization of amines. nih.govnih.gov These methods allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, providing a powerful tool for late-stage modification of complex molecules. nih.gov Future work could see the application of cooperative catalysis, using a combination of chiral and achiral Lewis acids, to achieve enantioselective α- or β-amino C-H functionalization of derivatives of the target compound. nih.govnih.gov Another promising avenue is the nickel-catalyzed enantioselective vinylation of 2-azaallyl anions, which could be adapted to introduce vinyl groups stereoselectively, yielding valuable and complex amine scaffolds. researchgate.net
The development of these advanced derivatization techniques will allow researchers to systematically modify the structure of this compound to explore structure-activity relationships, for example, by creating a library of amides, sulfonamides, or more complex heterocyclic derivatives for biological screening.
Table 2: Potential Stereoselective Functionalization Reactions
| Reaction Type | Description | Relevance to this compound |
|---|---|---|
| β-Amino C(sp³)–H Functionalization | Uses cooperative Lewis acid catalysts to form a C-C bond at the β-position to the nitrogen atom under redox-neutral conditions. nih.gov | Enables the synthesis of novel β-substituted derivatives, expanding molecular diversity for applications in drug discovery. |
| α-Amino C–H Functionalization | Involves the stereoselective reaction of an in situ generated iminium ion with an enantiomerically enriched enolate. nih.gov | Provides a route to valuable β-amino carbonyl compounds, which are important synthetic intermediates. |
| Enantioselective Vinylation | A nickel-catalyzed reaction of 2-azaallyl anions with vinyl bromides to afford vinyl aryl methyl amines with high enantioselectivity. researchgate.net | Could be adapted to introduce synthetically versatile vinyl groups to the amine backbone. |
Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry for the Compound
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating discovery and optimizing processes. acs.org For this compound, these computational tools offer significant potential across its research and development lifecycle.
Table 3: Applications of AI/ML in Research on this compound
| Application Area | AI/ML Tool | Potential Impact |
|---|---|---|
| Synthesis Planning | Retrosynthesis Algorithms (e.g., Synthia) | Identifies novel, efficient, and potentially more sustainable synthetic pathways. acs.org |
| Reaction Optimization | Predictive Models | Forecasts reaction yield and enantiomeric excess (%ee) to guide the selection of optimal catalysts, solvents, and conditions. rsc.org |
| Catalyst Design | Generative Models | Designs novel chiral ligands or enzyme active sites tailored for the synthesis of the target compound. rsc.org |
| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) Models | Predicts the biological activity and properties of new derivatives, accelerating the identification of promising lead compounds. |
Exploration of New Chiral Building Block Applications in Diversified Chemical Research
Chiral amines are invaluable building blocks for the synthesis of more complex molecules, particularly in the life sciences. nih.govresearchgate.net A key future direction for this compound is the expansion of its use as a versatile chiral synthon. The presence of the 2,5-dimethylphenyl group is a feature found in some antimicrobial compounds, suggesting a potential starting point for exploration. nih.gov
Future research will likely involve incorporating this amine into the synthesis of novel chiral ligands for asymmetric catalysis. Its specific stereochemistry and steric profile could lead to catalysts with unique selectivity in a range of chemical transformations. Furthermore, its use as a scaffold in medicinal chemistry could lead to the discovery of new therapeutic agents. The amine can be elaborated into a wide variety of structures to probe interactions with biological targets like enzymes and receptors. enamine.net The demand for enantiomerically pure compounds in drug development continues to grow, positioning unique chiral building blocks like this one at the forefront of innovation. researchgate.netenamine.net
Table 4: Potential Applications of this compound as a Chiral Building Block
| Application Field | Example of Use | Rationale |
|---|---|---|
| Asymmetric Catalysis | Synthesis of chiral ligands for transition metal catalysts. | The defined stereocenter can induce asymmetry in catalytic transformations, leading to enantioselective product formation. |
| Pharmaceuticals | A core fragment in the synthesis of new drug candidates. nih.gov | The chiral amine motif is present in over 40% of small-molecule drugs; its unique substitution pattern could yield novel bioactivity. openaccessgovernment.orgnih.gov |
| Agrochemicals | Synthesis of new pesticides or herbicides. | Chirality is critical for the efficacy and environmental profile of many agrochemicals. |
| Materials Science | Monomer for the synthesis of chiral polymers or as a chiral dopant in liquid crystals. | The introduction of chirality can impart unique optical or mechanical properties to materials. |
Sustainable Synthesis and Green Chemistry Innovations for Chiral Amines Research
The chemical industry is increasingly focused on developing sustainable manufacturing processes that minimize environmental impact. sphinxsai.com Future research into the synthesis of this compound and other chiral amines will be heavily influenced by the principles of green chemistry. acs.org
A major goal is to move away from stoichiometric reagents and lengthy synthetic sequences toward highly efficient catalytic routes with high atom economy. acs.org Asymmetric hydrogenation and biocatalytic reductive amination are prime examples of green synthetic strategies, as they often use benign solvents (like water for biocatalysis), operate under mild conditions, and produce very little waste. openaccessgovernment.orgacs.orgnih.gov The "borrowing hydrogen" or "hydrogen auto-transfer" methodology, which uses alcohols to alkylate amines while generating only water as a byproduct, is another attractive green alternative for creating derivatives. rsc.org
Future process development for this compound will involve the holistic assessment of sustainability using tools like the CHEM21 green metrics toolkit. rsc.org This includes evaluating the entire process, from the source of starting materials (favoring renewable feedstocks) to the energy consumption and the E-factor (which measures waste generated per kilogram of product). nih.govrsc.org The integration of continuous flow reactor technology can also enhance safety, efficiency, and scalability, further contributing to a greener chemical process. whiterose.ac.uk
Table 5: Green Chemistry Approaches for Chiral Amine Synthesis
| Principle | Traditional Method | Green Innovation |
|---|---|---|
| Atom Economy | Chiral resolution of a racemate (max 50% theoretical yield). | Asymmetric hydrogenation of a prochiral imine (>99% theoretical yield). acs.org |
| Catalysis | Use of stoichiometric chiral auxiliaries. | Use of recyclable transition metal catalysts or biocatalysts in small quantities. nih.govacs.org |
| Safer Solvents | Use of chlorinated or volatile organic solvents. | Reactions in water, supercritical CO₂, or biodegradable solvents. openaccessgovernment.org |
| Waste Reduction | Multi-step syntheses with purification at each stage, generating significant waste. | Biocatalytic cascade reactions in one pot, minimizing waste and separation steps. acs.org |
| Energy Efficiency | Reactions requiring harsh conditions (high temperature/pressure). | Enzymatic reactions at ambient temperature and pressure. openaccessgovernment.org |
Q & A
Q. What are the optimal synthetic routes for enantioselective synthesis of (2R)-2-(2,5-dimethylphenyl)propan-1-amine, and how can reaction conditions be tailored to minimize racemization?
Methodological Answer: Enantioselective synthesis requires chiral catalysts or auxiliaries. A Grignard reaction using a chiral aldehyde (e.g., (R)-2-bromo-1-phenylpropan-1-one) with adamantane-derived intermediates can be employed, as demonstrated in adamantyl-containing amines . Reaction conditions (e.g., anhydrous ether, low temperatures) prevent racemization. Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry is critical.
Q. Which analytical techniques are most reliable for confirming the stereochemical purity of this compound?
Methodological Answer: Use a combination of:
- Chiral chromatography (e.g., Chiralcel OD-H column) to resolve enantiomers.
- NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereomeric complexes .
- Vibrational circular dichroism (VCD) for absolute configuration determination.
Q. How does the steric bulk of the 2,5-dimethylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The 2,5-dimethyl groups create steric hindrance, slowing SN2 reactions but favoring SN1 mechanisms in polar solvents. Compare reaction rates with analogs lacking methyl groups (e.g., 2-phenylpropan-1-amine) using kinetic studies under varying solvent polarities .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data between (2R)- and (2S)-enantiomers of this compound?
Methodological Answer: Conduct in vitro assays (e.g., receptor binding or enzyme inhibition) under controlled enantiomeric purity (>99% ee). Use isothermal titration calorimetry (ITC) to quantify binding affinities and molecular dynamics (MD) simulations to model enantiomer-receptor interactions. Cross-validate with in vivo pharmacokinetic studies .
Q. How can computational chemistry predict the metabolic stability of this compound in hepatic microsomes?
Methodological Answer: Perform in silico ADMET predictions using tools like Schrödinger’s QikProp or ADMET Predictor. Validate with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH), monitoring degradation via LC-MS. Compare with structurally similar amines (e.g., adamantyl derivatives) to identify metabolic hotspots .
Q. What role does the 2,5-dimethylphenyl group play in stabilizing transition states during asymmetric catalysis involving this amine?
Methodological Answer: Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states in catalytic cycles. Compare with X-ray crystallography data of catalyst-substrate complexes to identify steric/electronic contributions. Experimental validation via kinetic isotope effects (KIEs) can confirm computational findings .
Q. How can researchers design experiments to assess the environmental persistence of this compound in aquatic systems?
Methodological Answer: Follow OECD 309 guidelines:
- Conduct biodegradation tests in water-sediment systems under aerobic/anaerobic conditions.
- Quantify half-life using LC-MS/MS and assess photolytic degradation via UV-Vis irradiation studies.
- Compare with data from structurally related compounds (e.g., adamantyl amines) to infer degradation pathways .
Methodological Considerations
Q. What are the best practices for handling air- and moisture-sensitive reactions involving this compound?
Methodological Answer: Use Schlenk lines or gloveboxes under inert atmospheres (N₂/Ar). Pre-dry solvents (e.g., molecular sieves for THF) and reagents. Monitor reaction progress via TLC or inline IR spectroscopy to minimize exposure .
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s selectivity for neurological targets?
Methodological Answer: Synthesize analogs with variations in:
- Phenyl substituents (e.g., 2,5-dichloro vs. 2,5-dimethyl).
- Amine backbone (e.g., propan-1-amine vs. pentan-1-amine). Screen against target receptors (e.g., serotonin transporters) using radioligand binding assays. Apply multivariate statistical analysis (e.g., PCA) to identify critical structural features .
Q. What green chemistry approaches can reduce waste in large-scale synthesis of this compound?
Methodological Answer: Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether). Employ catalytic asymmetric synthesis (e.g., organocatalysts) to reduce metal waste. Use continuous flow reactors to enhance atom economy and reduce energy consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
